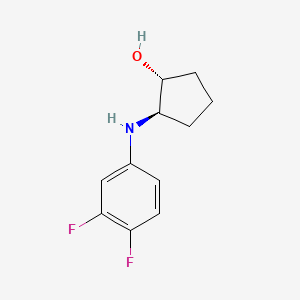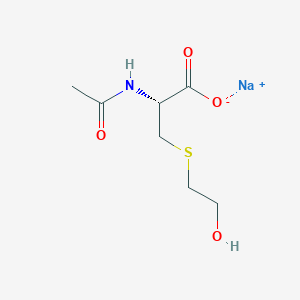
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a hydroxyl group and an amino group attached to a difluorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and 3,4-difluoroaniline.
Reductive Amination: Cyclopentanone undergoes reductive amination with 3,4-difluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This step forms the intermediate (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentanone.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride or sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentanone.
Reduction: Formation of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic benefits.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: It may influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-((3,4-Dichlorophenyl)amino)cyclopentan-1-ol: Similar structure with chlorine substituents instead of fluorine.
(1R,2R)-2-((3,4-Dimethylphenyl)amino)cyclopentan-1-ol: Similar structure with methyl substituents instead of fluorine.
(1R,2R)-2-((3,4-Dimethoxyphenyl)amino)cyclopentan-1-ol: Similar structure with methoxy substituents instead of fluorine.
Uniqueness
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol is unique due to the presence of difluorophenyl moiety, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
(1R,2R)-2-(3,4-difluoroanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-5-4-7(6-9(8)13)14-10-2-1-3-11(10)15/h4-6,10-11,14-15H,1-3H2/t10-,11-/m1/s1 |
Clé InChI |
DPAGDFMMLNAVOS-GHMZBOCLSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)O)NC2=CC(=C(C=C2)F)F |
SMILES canonique |
C1CC(C(C1)O)NC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-chloro-2-methoxy-5-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352004.png)





![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)

![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)





